molecular formula C10H9ClO5 B8374079 4-Acetoxy-2-chloro-5-methoxybenzoic acid

4-Acetoxy-2-chloro-5-methoxybenzoic acid

Cat. No.: B8374079
M. Wt: 244.63 g/mol
InChI Key: OMCQTRRCKNCFAY-UHFFFAOYSA-N
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Description

4-Acetoxy-2-chloro-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a chloro (-Cl), methoxy (-OMe), and acetoxy (-OAc) group at the 2-, 5-, and 4-positions, respectively.

Properties

Molecular Formula

C10H9ClO5

Molecular Weight

244.63 g/mol

IUPAC Name

4-acetyloxy-2-chloro-5-methoxybenzoic acid

InChI

InChI=1S/C10H9ClO5/c1-5(12)16-9-4-7(11)6(10(13)14)3-8(9)15-2/h3-4H,1-2H3,(H,13,14)

InChI Key

OMCQTRRCKNCFAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)Cl)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-5-chloro-2-methoxybenzoic Acid

  • Structure: Chloro (-Cl) at position 5, methoxy (-OMe) at position 2, and amino (-NH₂) at position 3.
  • Applications : A metabolite of metoclopramide and precursor for benzamide derivatives targeting dopamine D₂ and serotonin 5-HT₃ receptors .

4-Amino-2-fluoro-5-methoxybenzoic Acid

  • Structure: Fluoro (-F) at position 2, methoxy (-OMe) at position 5, and amino (-NH₂) at position 4.

Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

  • Structure: Methyl ester of 4-acetylamino-5-chloro-2-methoxybenzoic acid.
  • Key Differences : The ester group increases lipophilicity, improving membrane permeability compared to the free acid.
  • Applications: Intermediate in synthesizing bioactive molecules; acetylamino group may modulate receptor binding .

2-Amino-5-chloro-4-methoxybenzoic Acid

  • Structure: Amino (-NH₂) at position 2, chloro (-Cl) at position 5, and methoxy (-OMe) at position 4.
  • Key Differences : Altered substitution pattern affects acidity (pKa) and solubility.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, F) : Increase acidity of the carboxylic acid (lower pKa) and influence π-π stacking in receptor binding.
  • Electron-Donating Groups (OMe, OAc) : Enhance solubility in polar solvents but reduce metabolic stability due to susceptibility to hydrolysis (e.g., acetoxy → hydroxy conversion) .
  • Amino vs. Acetoxy: Amino groups facilitate hydrogen bonding (critical for receptor interactions), while acetoxy groups may act as prodrug moieties or steric hindrances .

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
4-Acetoxy-2-chloro-5-methoxybenzoic acid C₁₀H₉ClO₆ 260.63 Cl, OAc, OMe, COOH Prodrug candidate, synthetic intermediate
4-Amino-5-chloro-2-methoxybenzoic acid C₈H₈ClNO₃ 213.61 Cl, NH₂, OMe, COOH Metoclopramide metabolite, 5-HT₄ agonist precursor
ML10302 C₁₅H₂₁ClN₂O₃ 312.79 Cl, OMe, piperidinoethyl ester Prokinetic agent (5-HT₄ agonist)
4-Amino-2-fluoro-5-methoxybenzoic acid C₈H₈FNO₃ 185.15 F, NH₂, OMe, COOH Medicinal chemistry applications

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